molecular formula C15H8Br3N3O2 B6041653 2-bromo-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide

2-bromo-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide

Cat. No.: B6041653
M. Wt: 502.0 g/mol
InChI Key: FDMUUZZLFFTVFI-UHFFFAOYSA-N
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Description

2-bromo-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide typically involves multiple steps, starting with the preparation of the indole coreThe reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may result in various substituted indole derivatives .

Scientific Research Applications

2-bromo-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide: shares similarities with other indole derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br3N3O2/c16-7-5-9-12(11(18)6-7)19-15(23)13(9)20-21-14(22)8-3-1-2-4-10(8)17/h1-6,19,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMUUZZLFFTVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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